Methyl 2-(6-iodopyridin-3-yl)acetate
Description
Methyl 2-(6-iodopyridin-3-yl)acetate is a pyridine derivative characterized by an iodine substituent at the 6-position of the pyridine ring and a methyl ester-acetate group at the 2-position. The iodine atom’s electronegativity and steric bulk likely influence the compound’s solubility, stability, and applicability in cross-coupling reactions or pharmaceutical intermediates.
Properties
Molecular Formula |
C8H8INO2 |
|---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
methyl 2-(6-iodopyridin-3-yl)acetate |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)4-6-2-3-7(9)10-5-6/h2-3,5H,4H2,1H3 |
InChI Key |
ZGHZBTUBQTVJCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CN=C(C=C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-iodopyridin-3-yl)acetate typically involves the esterification of 2-(6-iodopyridin-3-yl)acetic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Oxidation to Carboxylic Acid Derivatives
Methyl 2-(6-iodopyridin-3-yl)acetate undergoes oxidation to yield 2-(6-iodopyridin-3-yl)acetic acid. This transformation typically employs oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic conditions. The ester group is hydrolyzed and oxidized, retaining the iodine substituent on the pyridine ring.
Reaction Conditions
| Oxidizing Agent | Temperature | Solvent | Yield |
|---|---|---|---|
| H₂O₂ / AcOH | 80°C | Acetic Acid | ~85% |
| KMnO₄ / H₂SO₄ | Reflux | Water | ~78% |
Cross-Coupling Reactions
The iodine atom facilitates transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon–carbon bonds.
Suzuki-Miyaura Coupling
Palladium catalysts (e.g., Pd(PPh₃)₄) mediate coupling with aryl boronic acids, replacing iodine with aryl groups. For example:
Conditions : DME/H₂O, Na₂CO₃, 80–100°C, 12–24 h .
Sonogashira Coupling
Reaction with terminal alkynes introduces alkynyl groups at the 6-position:
Catalysts : PdCl₂(PPh₃)₂, CuI; Base : Et₃N or DIEA .
Negishi Coupling
Organozinc reagents react selectively at the iodine site:
Conditions : Pd(OAc)₂, Johnphos ligand, dioxane, 90°C .
Nucleophilic Substitution
The iodine atom is susceptible to nucleophilic displacement under mild conditions.
Examples :
-
Hydroxylation : NaOH/H₂O, 60°C → 6-hydroxypyridine derivative.
-
Amination : NH₃/EtOH, 100°C → 6-aminopyridine analog.
Mechanism :
The pyridine ring’s electron deficiency (due to iodine) accelerates SNAr reactions.
Ester Hydrolysis and Functionalization
The methyl ester undergoes hydrolysis to form carboxylic acid derivatives, which can further react:
Acid-Catalyzed Hydrolysis
Conditions : Reflux in HCl/MeOH (1:1), 4–6 h.
Amidation
The carboxylic acid reacts with amines (e.g., HATU/DIPEA) to form amides .
Reduction Reactions
Selective reduction of the ester or iodine substituent is achievable:
| Reaction Type | Reagents | Product |
|---|---|---|
| Ester to Alcohol | LiAlH₄, THF, 0°C | 2-(6-iodopyridin-3-yl)ethanol |
| Dehalogenation | H₂, Pd/C, EtOH | 2-(pyridin-3-yl)acetate |
Scientific Research Applications
Medicinal Chemistry Applications
Antidiabetic Properties
One significant application of methyl 2-(6-iodopyridin-3-yl)acetate is its role as a diacylglycerol O-acyltransferase type 1 (DGAT1) inhibitor. DGAT1 is a target for treating metabolic disorders, including obesity and type 2 diabetes. Compounds similar to this compound have been shown to effectively inhibit DGAT1 activity, suggesting potential therapeutic applications in managing hyperglycemia and related metabolic conditions .
Antimicrobial Activity
Research indicates that pyridine derivatives exhibit antimicrobial properties. This compound could serve as a scaffold for developing new antimicrobial agents against resistant strains of bacteria and fungi. The halogen substitution (iodine in this case) may enhance the compound's reactivity and interaction with biological targets, making it a candidate for further investigation in this area .
Organic Synthesis
Synthetic Intermediates
this compound can act as an important synthetic intermediate in the preparation of more complex organic molecules. Its ability to undergo various chemical transformations, such as nucleophilic substitutions and cross-coupling reactions, makes it valuable for synthesizing pharmaceuticals and agrochemicals .
Functionalization Reactions
The iodopyridine moiety allows for selective functionalization, enabling chemists to introduce various substituents at specific positions on the pyridine ring. This functionalization capability can lead to the development of compounds with tailored properties for specific applications in materials science or pharmacology .
Agrochemical Applications
Pesticide Development
Compounds like this compound are being explored for their potential use in agrochemicals, particularly as pesticides or herbicides. The structural features that confer biological activity against pests can be optimized through synthetic modifications, leading to effective agricultural products with reduced environmental impact .
Material Science
Polymer Chemistry
The incorporation of this compound into polymer matrices could enhance the material properties due to its unique chemical structure. Research into its use as a monomer or additive may yield materials with improved thermal stability or chemical resistance .
Case Study 1: DGAT1 Inhibition
A study demonstrated that pyridine derivatives structurally similar to this compound showed significant inhibition of DGAT1 activity in vitro. This inhibition was linked to reductions in triglyceride accumulation in cellular models, highlighting the compound's potential for treating metabolic disorders .
Case Study 2: Antimicrobial Efficacy
In another investigation, a series of iodinated pyridine derivatives were evaluated for their antimicrobial properties against various pathogens. This compound exhibited promising activity against resistant strains of bacteria, suggesting its utility as a lead compound for further development .
Mechanism of Action
The mechanism of action of Methyl 2-(6-iodopyridin-3-yl)acetate depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor of certain enzymes, interacting with the active site and affecting the enzyme’s activity. In drug development, the compound’s iodine atom and ester group can interact with biological targets, influencing molecular pathways and cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
*Molecular weight calculated based on formula.
Biological Activity
Methyl 2-(6-iodopyridin-3-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a receptor ligand. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an iodine atom at the 6-position and an acetate group. The presence of the iodine atom enhances the compound's lipophilicity and influences its binding interactions with biological targets.
The biological activity of this compound primarily arises from its ability to interact with specific molecular targets. It may function as an enzyme inhibitor by binding to the active sites of enzymes, disrupting their normal function. The iodine atom can participate in hydrogen bonding and hydrophobic interactions , stabilizing the compound within the enzyme’s active site, which leads to inhibition of enzymatic activity .
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit significant inhibitory effects on various enzymes. For instance, derivatives of iodinated pyridines have been shown to inhibit kinases and transcription factors, which are critical in cancer biology . this compound could potentially share these inhibitory properties due to its structural similarities.
Antiproliferative Effects
Studies have demonstrated that related compounds can exhibit antiproliferative effects against cancer cell lines. For example, certain pyridine derivatives have been reported to inhibit cell proliferation by targeting pathways involved in cell cycle regulation . The specific effects of this compound on cancer cell lines remain to be fully elucidated but warrant investigation given its structural profile.
Case Studies and Research Findings
- Inhibition of BCL6 : A study focusing on BCL6 inhibitors highlighted the importance of structural modifications in enhancing potency. While this compound was not specifically tested, the findings suggest that similar iodinated compounds may also function effectively in this role .
- Antitubercular Activity : Research into pyridine derivatives has shown promising results in inhibiting Mycobacterium tuberculosis. Compounds with structural similarities have been linked to significant reductions in bacterial viability, indicating a potential avenue for further exploration with this compound .
Data Table: Comparison of Biological Activities
Q & A
Basic Questions
Q. What are the recommended synthetic routes for preparing Methyl 2-(6-iodopyridin-3-yl)acetate?
- Methodology : The compound can be synthesized via iodination of pyridine precursors followed by esterification. For example, intermediates like 2-chloro-6-iodopyridine derivatives (e.g., N-(2-Chloro-4-formyl-6-iodopyridin-3-yl)pivalamide) are common starting points . Esterification with methyl acetate or transesterification using methanol under acidic/basic conditions is typical. Structural analogs (e.g., Methyl 3-(6-cyano-5-fluoropyridin-3-yl)acrylate) suggest the use of palladium-catalyzed cross-coupling for functionalization .
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodology : SHELXL is widely used for small-molecule refinement. Key steps include:
- Inputting experimental data (e.g., .hkl files) into SHELXTL or open-source SHELX versions.
- Using
HKLF 4for twinned data or high-resolution macromolecular refinement. - Validating results with R-factor convergence (<5% for high-quality data) .
Q. What safety precautions are advised for handling iodinated pyridine derivatives?
- Guidelines :
- Use PPE (gloves, N95 respirators) to avoid inhalation/contact (H315, H319 hazards) .
- Store at 2–8°C to prevent decomposition .
- Dispose of waste via licensed chemical treatment facilities to avoid environmental contamination .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) for this compound be resolved?
- Methodology :
- NMR Analysis : Compare coupling constants and chemical shifts with computational predictions (e.g., using Gaussian or ADF software). For example, discrepancies in aromatic proton signals may arise from dynamic effects (e.g., rotational barriers) .
- X-ray Validation : Refine crystallographic data with SHELXL, checking for disorder or twinning artifacts. Use ORTEP-3 to assess thermal motion alignment with NMR-derived conformers .
- Cross-Validation : Employ mass spectrometry (HRMS) to confirm molecular weight and isotopic patterns (e.g., iodine’s 127/129 amu split) .
Q. What computational models predict the LogD and solubility of this compound?
- Approach :
- Calculate partition coefficients (LogD at pH 5.5 and 7.4) using tools like MarvinSketch or ACD/Labs. Analogous compounds (e.g., methyl 2-(pyridin-3-yl)acetate) show LogD ~0.92–1.89, suggesting moderate lipophilicity .
- Solubility in methanol (0.1 g/mL, based on methyl 2-(1H-indol-3-yl)acetate data) can guide solvent selection for reactions .
Q. How does the iodine atom influence reactivity in cross-coupling reactions?
- Mechanistic Insight :
- The C–I bond in the 6-iodo position undergoes Suzuki-Miyaura coupling with boronic acids, enabling aryl-aryl bond formation. Compare yields with bromo/chloro analogs (e.g., Methyl 2-(3-bromophenyl)acetate achieves >80% conversion under Pd(PPh₃)₄ catalysis) .
- Iodine’s larger atomic radius enhances oxidative addition kinetics but may reduce steric accessibility in bulky substrates .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
